(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
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Overview
Description
®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in the production of various pharmaceuticals.
Mechanism of Action
Mode of Action
The mode of action of ®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is currently unknown due to the lack of specific information on its biological targets . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate . These factors could include the physiological conditions of the organism (such as pH and temperature), the presence of other molecules that could interact with the compound, and the specific cellular environment where the targets are located.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. One common method is the mixed anhydride method, where iso-butoxycarbonyl chloride (i-BuOCOCl) is used as a reagent . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an organocatalyst in various reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and its ability to act as an organocatalyst in asymmetric synthesis. This property makes it particularly valuable in the production of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
benzyl (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDNUCLKCQKXMM-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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